molecular formula C9H17O2P B14536324 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole CAS No. 62179-27-5

3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole

Cat. No.: B14536324
CAS No.: 62179-27-5
M. Wt: 188.20 g/mol
InChI Key: OWZQOQLPXFAIDS-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole is a chemical compound that belongs to the class of organophosphorus compounds It features a unique oxaphosphole ring structure, which is a five-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.

    Substitution: The oxaphosphole ring can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its reactive nature.

Mechanism of Action

The mechanism by which 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole exerts its effects involves its interaction with molecular targets through its reactive oxaphosphole ring. The compound can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The pathways involved often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of energy.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphospholane
  • 3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphorane

Uniqueness

3,3,5-Trimethyl-2-propoxy-2,3-dihydro-1,2-oxaphosphole is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

62179-27-5

Molecular Formula

C9H17O2P

Molecular Weight

188.20 g/mol

IUPAC Name

3,3,5-trimethyl-2-propoxyoxaphosphole

InChI

InChI=1S/C9H17O2P/c1-5-6-10-12-9(3,4)7-8(2)11-12/h7H,5-6H2,1-4H3

InChI Key

OWZQOQLPXFAIDS-UHFFFAOYSA-N

Canonical SMILES

CCCOP1C(C=C(O1)C)(C)C

Origin of Product

United States

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